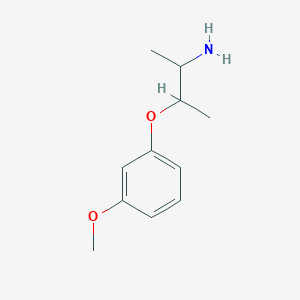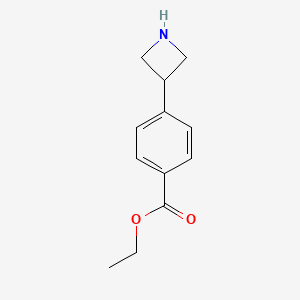
Ethyl 4-(azetidin-3-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(azetidin-3-yl)benzoate is an organic compound that features a benzoate ester linked to an azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(azetidin-3-yl)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromobenzoic acid and azetidine.
Formation of the Ester: The 4-bromobenzoic acid is first converted to its ethyl ester using ethanol and a catalytic amount of sulfuric acid.
Nucleophilic Substitution: The ethyl 4-bromobenzoate is then subjected to nucleophilic substitution with azetidine in the presence of a base such as potassium carbonate. This step forms the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(azetidin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Ethyl 4-(azetidin-3-yl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-(azetidin-3-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.
Biological Studies: It is used in studies to understand the interaction of azetidine-containing compounds with enzymes and receptors.
Mécanisme D'action
The mechanism by which Ethyl 4-(azetidin-3-yl)benzoate exerts its effects depends on its application:
In Medicinal Chemistry: The azetidine ring can interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The benzoate ester moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Molecular Targets and Pathways: The specific molecular targets and pathways involved would depend on the biological context in which the compound is used. For example, it might inhibit a specific enzyme involved in a disease pathway.
Comparaison Avec Des Composés Similaires
Ethyl 4-(azetidin-3-yl)benzoate can be compared with other azetidine-containing compounds:
Ethyl 3-(azetidin-3-yloxy)benzoate: Similar in structure but with an ether linkage instead of a direct azetidine attachment.
4-(Azetidin-3-yl)benzonitrile: Contains a nitrile group instead of an ester, which can significantly alter its chemical properties and biological activity.
4-(Azetidin-3-yl)-N-ethylpyrimidin-2-amine: Features a pyrimidine ring, offering different interaction possibilities with biological targets.
Uniqueness
This compound is unique due to its combination of an azetidine ring and a benzoate ester, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
ethyl 4-(azetidin-3-yl)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-5-3-9(4-6-10)11-7-13-8-11/h3-6,11,13H,2,7-8H2,1H3 |
Clé InChI |
MHAGDHIUNXRJSR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-[(1R,2S)-2-fluorocyclohexyl]hydrazine hydrochloride](/img/structure/B13517511.png)
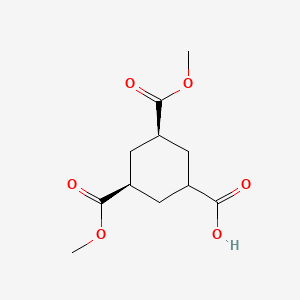
![2-Oxa-5,8-diazaspiro[3.5]nonane hydrochloride](/img/structure/B13517536.png)
![4-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13517537.png)
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine](/img/structure/B13517547.png)
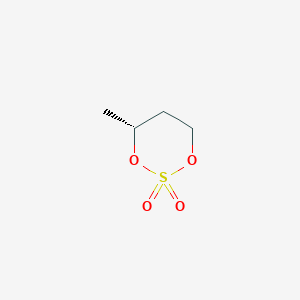


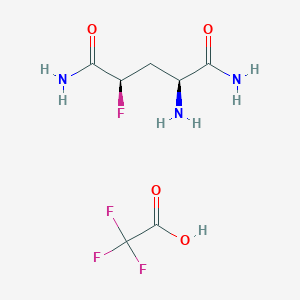

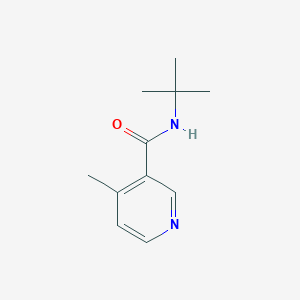
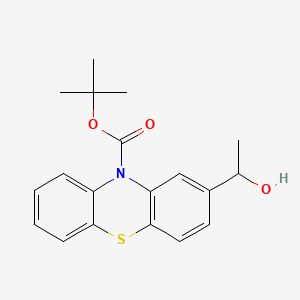
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylamine](/img/structure/B13517602.png)
